molecular formula C10H9F3N2O B11760810 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-

3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B11760810
M. Wt: 230.19 g/mol
InChI Key: HHFHWTAZHYNPNN-UHFFFAOYSA-N
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Description

3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C10H9F3N2O It is a derivative of pyrazolidinone, characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    1-Phenyl-3-pyrazolidinone: Similar in structure but lacks the trifluoromethyl group.

    1-[4-(Trifluoromethyl)phenyl]-3-pyrazolidone: Another derivative with slight structural variations.

Uniqueness: The presence of the trifluoromethyl group in 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it distinct from other pyrazolidinone derivatives and potentially more effective in certain applications .

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-9(16)14-15/h1-4H,5-6H2,(H,14,16)

InChI Key

HHFHWTAZHYNPNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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